molecular formula C8H12N4 B13283349 2-[(Cyclopropylamino)methyl]pyrimidin-4-amine

2-[(Cyclopropylamino)methyl]pyrimidin-4-amine

Cat. No.: B13283349
M. Wt: 164.21 g/mol
InChI Key: FYTWPHXCZGWTPT-UHFFFAOYSA-N
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Description

2-[(Cyclopropylamino)methyl]pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylamino)methyl]pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylamino)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

2-[(Cyclopropylamino)methyl]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylamino)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclopropylamino)methyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylamino group may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .

Biological Activity

2-[(Cyclopropylamino)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This compound's structural features allow it to interact with various biological targets, making it a subject of extensive research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antiviral Activity : The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV. Studies have demonstrated that modifications in the pyrimidine structure can enhance its efficacy against various strains of HIV, including those resistant to existing treatments .
  • Anticancer Properties : There is evidence suggesting that this compound may inhibit certain kinases involved in cancer progression, such as CSNK2, which is implicated in various malignancies. The cyclopropylamino group appears to enhance the binding affinity to these targets, leading to improved anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Reverse Transcriptase : The compound binds to the active site of reverse transcriptase, preventing the conversion of viral RNA into DNA, which is crucial for viral replication. This mechanism has been validated through X-ray crystallography studies that show the binding interactions between the compound and the enzyme .
  • Kinase Inhibition : In cancer models, the compound has been shown to inhibit CSNK2 activity. This inhibition disrupts signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (nM)Reference
AntiviralHIV Reverse Transcriptase2
AnticancerCSNK223
Antiviral (alternative)Other viral targetsVaries

Case Study: Antiviral Efficacy Against HIV

In a study assessing the antiviral properties of various pyrimidine derivatives, this compound exhibited an EC50 value of 2 nM against wild-type HIV strains. The study emphasized the importance of structural modifications on the A-arm and B-arm substituents for enhancing antiviral potency .

Case Study: Cancer Treatment Potential

A preclinical trial investigated the effects of this compound on cancer cell lines expressing mutant CSNK2. Results indicated a significant reduction in cell viability at concentrations as low as 23 nM, suggesting its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-[(cyclopropylamino)methyl]pyrimidin-4-amine

InChI

InChI=1S/C8H12N4/c9-7-3-4-10-8(12-7)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H2,9,10,12)

InChI Key

FYTWPHXCZGWTPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NC=CC(=N2)N

Origin of Product

United States

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